6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-2-3-13(10-17)15(18-12)20-4-7-22-14(11-20)16(21)19-5-8-23-9-6-19/h2-3,14H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYIMGCONRHBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCOC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Flow Photochemical Thiol-Ene Reaction
A telescoped continuous flow procedure developed by Werner et al. (2022) utilizes cysteamine hydrochloride and vinyl chloride as starting materials. The reaction proceeds via a photochemical thiol-ene step catalyzed by 0.1–0.5 mol% 9-fluorenone under UV light (4 M concentration), yielding a half-mustard intermediate. Subsequent cyclization with DIPEA at 100°C for 5 minutes affords thiomorpholine in 84% NMR yield (54% isolated after distillation). This method emphasizes scalability and safety, avoiding hazardous intermediates.
Patent-Based Ring-Closure with Sodium Sulfide
A Chinese patent (CN105906582A) describes an alternative approach using diethanolamine, methanesulfonyl chloride, and sodium sulfide. Diethanolamine undergoes mesylation, followed by sulfide-mediated ring closure to form thiomorpholine. Hydrolysis with 40–60% hydrobromic acid and vacuum distillation yields the product (purity >98%). While cost-effective, this method involves handling corrosive reagents and requires rigorous pH control.
Table 1: Comparison of Thiomorpholine Synthesis Methods
Synthesis of Morpholine-4-Carbonyl Component
The morpholine-4-carbonyl group is introduced via acylating morpholine with a carbonyl source. A preferred method involves reacting morpholine with trichlorobenzoyl-activated coupling reagents.
Coupling Reagent-Mediated Acylation
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) facilitates efficient acylation. Morpholine reacts with TCBOXY in the presence of DMAP and DIPEA, forming the morpholine-4-carbonyl intermediate. This method achieves >90% conversion under mild conditions (25°C, 1–2 hours) and avoids racemization, critical for chiral integrity.
Key Reaction Parameters:
-
Reagents: TCBOXY (1.2 equiv), morpholine (1.0 equiv), DMAP (0.1 equiv)
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Solvent: Dichloromethane or THF
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Work-up: Silica gel chromatography or aqueous extraction
Assembly of the Pyridine Core
The 6-methyl-3-cyanopyridine scaffold is functionalized at the 2-position with the thiomorpholine-morpholine carbonyl moiety.
Nucleophilic Aromatic Substitution
A two-step strategy is employed:
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Nitration/Cyanation: 2-Chloro-6-methylpyridine-3-carbonitrile is synthesized via copper-catalyzed cyanation of 2-chloro-6-methylpyridine.
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Displacement: The chloride at the 2-position undergoes nucleophilic substitution with the pre-formed thiomorpholine-morpholine carbonyl intermediate.
Optimized Conditions:
Coupling of Thiomorpholine and Morpholine-4-Carbonyl Moieties
The thiomorpholine and morpholine-4-carbonyl units are conjugated via an amide bond before attachment to the pyridine core.
Carbodiimide-Mediated Coupling
EDC/HOBt promotes coupling between thiomorpholine and morpholine-4-carboxylic acid:
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Reagents: EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv)
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Solvent: DCM, 0°C to room temperature, 6 hours
Table 2: Key Analytical Data for Intermediate
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C10H17N3O2S | HRMS |
| Melting Point | 58–64°C (20 mbar) | Distillation |
| 1H NMR (CDCl3) | δ 3.09–3.05 (m, 4H), 2.57–2.53 (m, 4H) | 300 MHz NMR |
Final Assembly and Purification
The coupled intermediate is reacted with 2-chloro-6-methylpyridine-3-carbonitrile under SNAr conditions.
One-Pot Telescoped Process
A recent advancement combines the substitution and coupling steps in a single reactor:
-
Substitution: 2-Chloro-6-methylpyridine-3-carbonitrile + thiomorpholine-morpholine carbonyl intermediate → crude product.
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Purification: Silica gel chromatography (hexane/EtOAc 3:1) isolates the final compound in 65% yield.
Critical Quality Controls:
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Purity: ≥99% (HPLC, C18 column)
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Residual Solvents: <500 ppm (GC-MS)
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Water Content: <0.5% (Karl Fischer)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of morpholine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the nitrile group and morpholine rings suggests it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the morpholine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The pyridine-3-carbonitrile scaffold is versatile, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural Comparison of Pyridine-3-Carbonitrile Derivatives
Physicochemical and Pharmacological Properties
- Electron-Withdrawing Groups : The pyridine-3-carbonitrile core’s electron-deficient nature is amplified by substituents like chloro (e.g., compound in ) or carbonyl groups, enhancing reactivity in cross-coupling reactions.
- Sulfur-Containing Groups : Thiomorpholine (target compound) and thiophenyl groups () may improve lipid solubility and metabolic stability compared to oxygenated morpholine derivatives .
Unique Features of the Target Compound
The thiomorpholine-carbonyl-morpholine dual-ring system is structurally distinct from simpler morpholine () or piperazine () derivatives. The sulfur atom in thiomorpholine could confer:
- Enhanced binding to metal ions or cysteine residues in enzymes.
- Improved pharmacokinetics due to reduced oxidation compared to morpholine.
Biological Activity
The compound 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C14H18N6O2S
Molecular Weight : 334.40 g/mol
IUPAC Name : this compound
Canonical SMILES : C1COC(CN1C2=NN=C(C=C2)C#N)C(=O)N3CCSCC3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiomorpholine and Morpholine Rings : These are synthesized through reactions involving sulfur-containing reagents.
- Coupling Reactions : Connecting the pyridine moiety with the thiomorpholine and morpholine groups.
- Optimization of Reaction Conditions : Adjusting temperature, pressure, and time to maximize yield and purity.
The biological activity of this compound may be attributed to its interaction with various molecular targets such as enzymes or receptors. The proposed mechanisms include:
- Inhibition of Specific Enzymes : This may lead to altered metabolic pathways.
- Receptor Modulation : Interaction with G-protein-coupled receptors could result in significant physiological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 1.95 - 3.91 | Vancomycin (0.7 - 190.2) |
| Escherichia coli | 3.91 - 15.62 | Ciprofloxacin |
| Candida albicans | 3.92 - 4.01 | Fluconazole |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as a therapeutic agent in oncology.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on derivatives of thiomorpholine compounds demonstrated that modifications in the structure significantly enhanced their antimicrobial activity against resistant strains of bacteria .
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, suggesting its role as a potential anticancer agent.
Q & A
Q. What synthetic strategies are recommended for preparing 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile?
The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:
- Step 1 : Bromination of the pyridine precursor (e.g., at the 2-position) followed by nucleophilic substitution with morpholine derivatives.
- Step 2 : Thiomorpholine-4-carbonyl introduction via coupling reactions (e.g., carbodiimide-mediated amidation).
- Step 3 : Carbonitrile group installation through cyanation or substitution. Optimization of reaction conditions (temperature, solvent, catalyst) is critical to achieve >80% yield and >95% purity .
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of:
- Spectroscopy : , , and IR to confirm functional groups (e.g., carbonyl, nitrile).
- Mass Spectrometry : High-resolution MS for molecular weight validation.
- Chromatography : HPLC or UPLC with UV detection for purity assessment.
- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, especially to resolve stereochemistry in morpholine/thiomorpholine moieties .
Q. Which functional groups are critical for biological activity in this compound?
Key groups include:
- Thiomorpholine-4-carbonyl : Enhances binding to sulfur-rich enzyme pockets (e.g., kinases).
- Morpholine ring : Improves solubility and modulates pharmacokinetics.
- Pyridine-3-carbonitrile : Acts as a hydrogen-bond acceptor and stabilizes interactions with hydrophobic residues. Comparative studies with analogs (e.g., replacing thiomorpholine with morpholine) reveal activity drops of ~50%, emphasizing sulfur’s role .
Advanced Research Questions
Q. How can researchers resolve low yields during the thiomorpholine coupling step?
Troubleshooting strategies:
- Catalyst Screening : Test HATU, EDCI, or DCC with DMAP to optimize coupling efficiency.
- Solvent Optimization : Use DMF or dichloromethane for improved solubility.
- Temperature Control : Maintain 0–5°C to minimize side reactions.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in analogs?
- Core Modifications : Synthesize derivatives with pyridine replaced by pyrimidine or thiophene.
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to assess electronic effects.
- Biological Assays : Compare IC values in target-specific assays (e.g., kinase inhibition).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and affinity changes .
Q. How can contradictory bioactivity data between in vitro and cellular assays be addressed?
Potential causes and solutions:
- Membrane Permeability : Measure logP (e.g., octanol/water partition) to assess cellular uptake.
- Metabolic Stability : Test compound stability in liver microsomes.
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan).
- Assay Conditions : Validate buffer pH, serum content, and incubation time .
Q. What advanced techniques are used to study compound-target binding kinetics?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () and kinetics (, ).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolve binding site interactions at atomic resolution. For example, SPR studies on related morpholine-carbonyl compounds show values in the nM range .
Methodological Challenges
Q. How to address poor solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. Solubility data for analogs in indicate chloroform and DMSO as optimal solvents for stock preparation.
Q. What strategies mitigate degradation during long-term storage?
- Temperature : Store at -20°C in amber vials under argon.
- Lyophilization : Convert to stable lyophilized powders.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA). Stability studies in suggest a shelf life of >12 months under these conditions.
Data Interpretation
Q. How to reconcile discrepancies between computational docking and experimental binding data?
- Force Field Calibration : Use AMBER or CHARMM for improved ligand-receptor dynamics.
- Solvent Effects : Include explicit water molecules in simulations.
- Ensemble Docking : Account for protein flexibility by docking to multiple conformations.
Case studies in show that MD simulations reduce RMSD errors by ~30% compared to static docking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
